molecular formula C11H13NO3 B8560358 Benzyl 4-amino-4-oxobutanoate

Benzyl 4-amino-4-oxobutanoate

Cat. No.: B8560358
M. Wt: 207.23 g/mol
InChI Key: ZLSTXEBTAJKDKH-UHFFFAOYSA-N
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Description

Benzyl 4-amino-4-oxobutanoate is a chemical compound that has garnered interest due to its role in various biochemical processes. It is structurally related to benzylsuccinate, which is involved in the anaerobic degradation of toluene. This compound is known for its applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 4-amino-4-oxobutanoate can be synthesized through the radical addition of toluene to fumarate, catalyzed by the enzyme benzylsuccinate synthase. This reaction occurs under anaerobic conditions and involves the formation of a carbon-carbon bond between the methyl group of toluene and the double bond of fumarate .

Industrial Production Methods

Industrial production of benzylsuccinamate typically involves the use of recombinant microorganisms, such as Escherichia coli, which have been genetically engineered to express the necessary enzymes for the synthesis of benzylsuccinamate. This method leverages the metabolic pathways of these microorganisms to produce the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-amino-4-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving benzylsuccinamate include:

    Fumarate: Used in the initial synthesis of benzylsuccinamate.

    Oxidizing agents: Such as oxygen or other electron acceptors, used in oxidation reactions.

    Reducing agents: Used in reduction reactions.

Major Products

The major products formed from the reactions of benzylsuccinamate include benzoyl-CoA and other intermediates involved in the degradation of aromatic compounds .

Mechanism of Action

The mechanism of action of benzylsuccinamate involves its conversion to benzoyl-CoA through a series of enzymatic reactions. The initial step is catalyzed by benzylsuccinate synthase, which facilitates the radical addition of toluene to fumarate. This reaction is highly stereospecific and results in the formation of ®-benzylsuccinate, which is then further metabolized to benzoyl-CoA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its synthesis and reactions are catalyzed by specialized enzymes, making it a valuable compound for studying radical-type reactions and carbon-carbon bond formation .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

benzyl 4-amino-4-oxobutanoate

InChI

InChI=1S/C11H13NO3/c12-10(13)6-7-11(14)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,12,13)

InChI Key

ZLSTXEBTAJKDKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 23.4 g. (0.20 mole) of succinamic acid, 25.4 g. (0.20 mole) of benzyl chloride, 20.2 g. (0.20 mole) triethylamine and 250 ml. dimethylformamide is stirred at 95° C. for 20 hours. The reaction mixture is diluted with 500 ml. water the product extracted into two 200 ml. portions of ethyl ether. The combined ether extracts are washed with two 50 ml. portions of saturated sodium bicarbonate solution, then two 50 ml. portions of water and dried over anhydrous magnesium sulfate. After filtering, the solution is concentrated at 15 - 20 mm. and 40° C. to give benzyl succinamate.
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